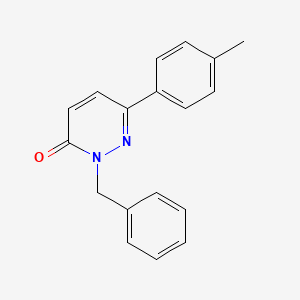![molecular formula C21H18ClN3OS B2960661 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide CAS No. 897458-52-5](/img/structure/B2960661.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The molecules were analyzed by (1)H NMR, (13)C NMR, mass spectral, and elemental data .Molecular Structure Analysis
The imidazo[2,1-b][1,3,4]thiazole system is essentially planar, with a maximum deviation of 0.006 (2) Å. The dihedral angle between the imidazo[2,1-b][1,3,4]thiazole and chloro-phenyl rings is 5.07 (8)° .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.72 . It is a solid with a melting point of 192 - 195 .Aplicaciones Científicas De Investigación
Anticancer Activities
Research has shown that derivatives of the mentioned compound possess potent cytotoxic activities against human cancer cell lines, including HepG2 and MDA-MB-231. For instance, specific derivatives have been identified as potential inhibitors with significant selectivity and inhibitory rates against these cancer cell lines, highlighting their potential in cancer treatment research (Ding et al., 2012). Moreover, other studies have synthesized and evaluated various derivatives for their antitumor activity, finding considerable anticancer activity against a range of cancer cell lines, demonstrating the compound's utility in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
The compound and its derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of certain derivatives have revealed moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli, suggesting their potential as novel antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008). Additionally, some derivatives have shown promising antimicrobial activity against specific bacterial strains, further supporting the utility of these compounds in the development of new antimicrobial drugs (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Anticonvulsant Activities
Research into the anticonvulsant properties of these compounds has identified derivatives that exhibit significant activity against seizures induced by maximal electroshock (MES). This suggests the potential of these compounds in the development of new treatments for epilepsy and other seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antiviral Activities
The antiviral potential of derivatives of this compound has also been explored, with studies indicating activity against Junín virus, the etiological agent of Argentine hemorrhagic fever. This showcases the compound's relevance in researching treatments for viral infections (Fascio, Sepúlveda, Damonte, & D'Accorso, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOODMIKPPVFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
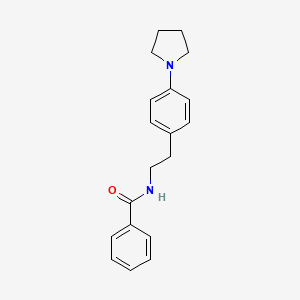
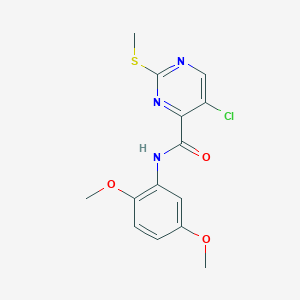
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2960583.png)


![5-fluoro-6-phenyl-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2960587.png)
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)
![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2960592.png)
![1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2960594.png)
![4-(morpholine-4-sulfonyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2960597.png)
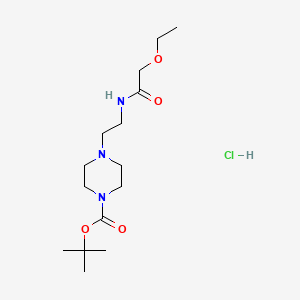
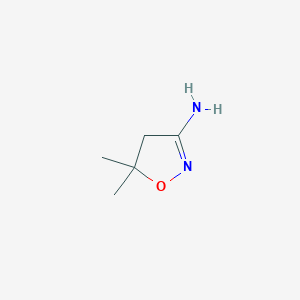
![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)
